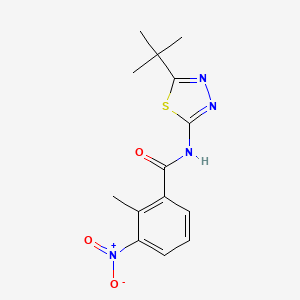![molecular formula C15H13Cl2NOS B5874779 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in the field of scientific research. CBTA is a thioamide derivative that has been synthesized using various methods, and it exhibits potent biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide is not fully understood. However, studies have suggested that 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-2, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide exhibits potent biological activities that are mediated through its interaction with various molecular targets. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to modulate the expression of various genes involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has several advantages for lab experiments, including its potent biological activities and its ability to modulate various signaling pathways. However, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has significant potential for therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential as a drug candidate. Additionally, future studies should investigate the potential of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide in combination with other drugs for the treatment of cancer and inflammation. Finally, more research is needed to evaluate the safety and toxicity of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide in animal models and humans.
Synthesemethoden
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-chloroacetamide with 4-chlorobenzyl mercaptan in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 4-chlorobenzyl mercaptan in the presence of a catalyst, such as N,N-dimethylformamide. The yield of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide varies depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It exhibits potent antitumor, anti-inflammatory, and analgesic activities. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to possess analgesic activity by reducing pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-7-5-11(6-8-12)9-20-10-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVYWNXHYFXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)




![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)

![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)
![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)
